molecular formula C16H13ClN4O B2682439 6-chloro-N~4~-(4-phenoxyphenyl)-2,4-pyrimidinediamine CAS No. 339016-03-4

6-chloro-N~4~-(4-phenoxyphenyl)-2,4-pyrimidinediamine

Cat. No. B2682439
CAS RN: 339016-03-4
M. Wt: 312.76
InChI Key: BRUFEGBXEILXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N~4~-(4-phenoxyphenyl)-2,4-pyrimidinediamine, also known as CPP-PPD, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. CPP-PPD has been used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as an inhibitor of certain enzymes. It has also been studied for its ability to bind to certain proteins and enzymes, as well as its potential to modulate gene expression.

Scientific Research Applications

properties

IUPAC Name

6-chloro-4-N-(4-phenoxyphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-10-15(21-16(18)20-14)19-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUFEGBXEILXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N~4~-(4-phenoxyphenyl)-2,4-pyrimidinediamine

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